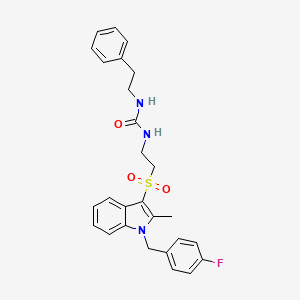

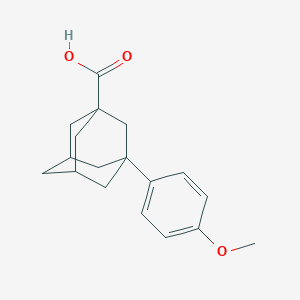

![molecular formula C20H23NO4 B2662058 [(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1794780-97-4](/img/structure/B2662058.png)

[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a chemical compound that has shown potential in scientific research applications. It is commonly referred to as EMEDA and is a member of the carbamate family of compounds. EMEDA has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Enhancement of Anti-inflammatory Effects

- Ethyl 4-biphenylyl acetate, a prodrug of the anti-inflammatory 4-biphenylyl acetic acid, showed enhanced anti-inflammatory effects when used in ointments with β-cyclodextrin derivatives. This improvement in therapeutic effects was due to increased topical availability and reduced tissue irritation (Arima et al., 1990).

Drug Release from Suppository Base

- The release of ethyl 4-biphenylyl acetate from an oleaginous suppository base was significantly enhanced by complexing with β-cyclodextrins, indicating potential for improved drug delivery systems (Arima, Irie, & Uekama, 1989).

Synthesis of Heterocyclic Compounds

- Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showing the versatility of this compound in organic synthesis (Mohareb et al., 2004).

Carbene Insertion in Synthesis

- The synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate through carbene insertion demonstrated the compound's utility in creating bioactive pharmaceutical compounds (Trstenjak, Ilaš, & Kikelj, 2013).

Acetoxylation in Organic Synthesis

- The acetoxylation of methylene to produce 1-carbamoyl-2-oxopropyl acetate derivatives indicates its potential use in organic synthesis, especially due to the mild reaction conditions and excellent yields (Liu, Chen, Zhang, & Zhu, 2011).

Crystal Structure Analysis

- Studies on the crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate provided insights into molecular conformations and interactions, useful in pharmaceutical and chemical research (Yaman et al., 2019).

Binding with Human Serum Albumin

- Research on thiosemicarbazone derivatives, including 4-[(1Z)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, revealed important insights into their binding characteristics with human serum albumin, providing a deeper understanding of pharmacokinetics (Karthikeyan et al., 2016).

Propriétés

IUPAC Name |

[2-(4-ethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-3-15-5-9-17(10-6-15)21-19(22)14-25-20(23)13-16-7-11-18(12-8-16)24-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSDLSXHBYFHLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

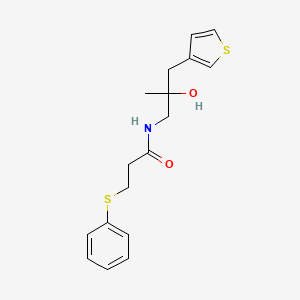

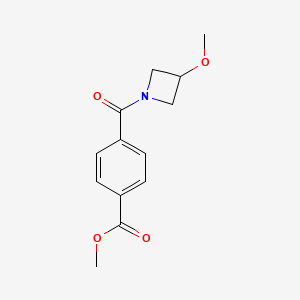

![2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride](/img/structure/B2661977.png)

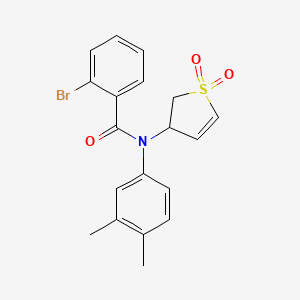

![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2661983.png)

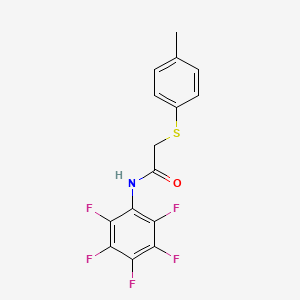

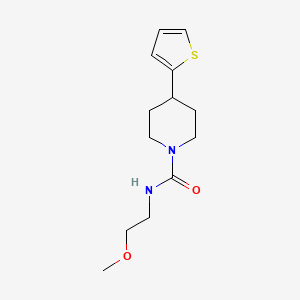

![3-methoxy-1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2661988.png)

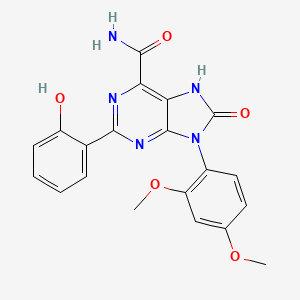

![4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B2661991.png)

![4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2661993.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2661997.png)